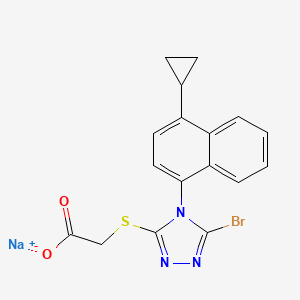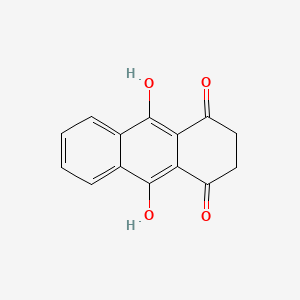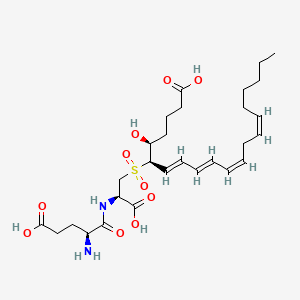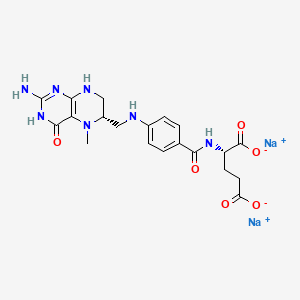
Ljh685
Descripción general
Descripción
LJH685 es un potente e inhibidor selectivo de la familia de la cinasa ribosomal S6 p90 (RSK), que incluye RSK1, RSK2 y RSK3. Es conocido por su alta especificidad y eficacia en la inhibición de estas cinasas, con valores de IC50 de 6 nM, 5 nM y 4 nM, respectivamente . This compound ha sido ampliamente estudiado por su papel en la modulación de la proliferación celular, la supervivencia y la apoptosis, particularmente en las células cancerosas que dependen de la vía MAPK .
Aplicaciones Científicas De Investigación
LJH685 has a wide range of scientific research applications, particularly in the fields of cancer biology and molecular pharmacology. It has been shown to inhibit the growth of cancer cell lines, such as MDA-MB-231 and H358, by reducing YB1 phosphorylation and causing cell cycle arrest . Additionally, this compound has been used in combination with other inhibitors, such as FLT3 inhibitor FF-10101, to enhance its antiproliferative effects in acute myeloid leukemia (AML) cells . Its selective inhibition of RSKs makes it a valuable tool for studying the role of these kinases in various cellular processes and for developing targeted cancer therapies.
Mecanismo De Acción
LJH685 ejerce sus efectos uniéndose al sitio de unión al ATP del dominio de la cinasa N-terminal de las RSK, inhibiendo así su actividad . Esta inhibición evita la fosforilación de los objetivos corriente abajo, como YB1, que participa en la supervivencia y la proliferación celular . La selectividad del compuesto por las RSK sobre otras cinasas se debe a su singular conformación no plana, que permite una unión específica a las cinasas de la familia RSK .
Análisis Bioquímico
Biochemical Properties
Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .
Métodos De Preparación
La síntesis de LJH685 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para mejorar su actividad inhibitoria. El método de preparación de la disolución madre implica la disolución de 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de la disolución madre de 40 mg/mL . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando rutas similares, con estrictas medidas de control de calidad para garantizar una alta pureza y uniformidad.
Análisis de las Reacciones Químicas
This compound se somete a diversas reacciones químicas, incluyendo la fosforilación y la inhibición de la actividad de la cinasa. Reduce eficazmente la fosforilación de YB1 a concentraciones submicromolares y provoca una inhibición casi completa a concentraciones más altas . Los reactivos comunes utilizados en estas reacciones incluyen trifosfato de adenosina (ATP) y sustratos peptídicos específicos. Los principales productos que se forman a partir de estas reacciones son proteínas fosforiladas y complejos de cinasa inhibidos.
Aplicaciones en la Investigación Científica
This compound tiene una amplia gama de aplicaciones en la investigación científica, especialmente en los campos de la biología del cáncer y la farmacología molecular. Se ha demostrado que inhibe el crecimiento de líneas celulares cancerosas, como MDA-MB-231 y H358, al reducir la fosforilación de YB1 y provocar la detención del ciclo celular . Además, this compound se ha utilizado en combinación con otros inhibidores, como el inhibidor de FLT3 FF-10101, para mejorar sus efectos antiproliferativos en células de leucemia mieloide aguda (LMA) . Su inhibición selectiva de las RSK la convierte en una herramienta valiosa para estudiar el papel de estas cinasas en varios procesos celulares y para desarrollar terapias contra el cáncer dirigidas.
Análisis De Reacciones Químicas
LJH685 undergoes various chemical reactions, including phosphorylation and inhibition of kinase activity. It efficiently reduces the phosphorylation of YB1 at submicromolar concentrations and causes nearly complete inhibition at higher concentrations . Common reagents used in these reactions include adenosine triphosphate (ATP) and specific peptide substrates. The major products formed from these reactions are phosphorylated proteins and inhibited kinase complexes.
Comparación Con Compuestos Similares
LJH685 se compara a menudo con otros inhibidores de RSK, como LJI308. Ambos compuestos son inhibidores altamente selectivos y potentes de las RSK, pero se ha demostrado que this compound adopta una conformación no plana inusual que mejora su selectividad . Otros compuestos similares incluyen BI-D1870 y SL0101, que también se dirigen a las RSK, pero con diferentes perfiles de selectividad y mecanismos de acción. Las propiedades de unión únicas de this compound y su alta especificidad la convierten en una herramienta valiosa para estudiar la función de RSK y desarrollar terapias dirigidas.
Propiedades
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 | |
| Record name | LJH-685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LJH-685 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


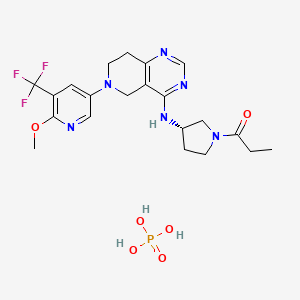
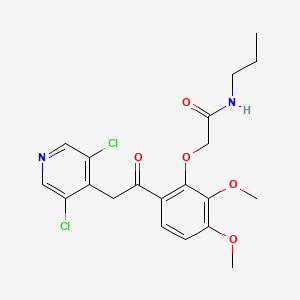
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)

